molecular formula C11H11N3O B3038083 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 733745-73-8

3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B3038083
CAS No.: 733745-73-8
M. Wt: 201.22 g/mol
InChI Key: MEKAOWILVRNTKP-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a pyridin-2-yl group at position 1, and a formyl (-CHO) group at position 4. The molecular formula is C₁₁H₁₁N₃O, with a molecular weight of 213.23 g/mol. Pyrazole derivatives are widely studied for their structural diversity and applications in medicinal chemistry, materials science, and catalysis .

This substitution pattern may influence the compound’s solubility, reactivity, and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-1-pyridin-2-ylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-10(7-15)9(2)14(13-8)11-5-3-4-6-12-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKAOWILVRNTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Hydrazinopyridine with 2,4-Pentanedione

The pyrazole ring is constructed via cyclocondensation between 2-hydrazinopyridine and acetylacetone (2,4-pentanedione) . In ethanol under reflux, this reaction yields 1-(pyridin-2-yl)-3,5-dimethyl-1H-pyrazole as a key intermediate. The mechanism proceeds through nucleophilic attack of the hydrazine nitrogen on the diketone’s carbonyl groups, followed by dehydration.

Reaction Conditions

  • Solvent: Ethanol or acetic acid
  • Temperature: Reflux (78–110°C)
  • Time: 6–12 hours
  • Yield: 75–85%

Characterization data for the intermediate aligns with literature:

  • IR (KBr): 2920 cm⁻¹ (C-H aliphatic), 1590 cm⁻¹ (C=N).
  • ¹H NMR (CDCl₃): δ 2.55 (s, 6H, CH₃), 6.90–8.50 (m, 5H, pyridyl-H).

Alternative Synthesis: Oxidation of Hydroxymethyl Precursors

Synthesis of 4-(Hydroxymethyl)-1-(pyridin-2-yl)-3,5-dimethyl-1H-pyrazole

A hydroxymethyl intermediate is synthesized via Mannich reaction or Grignard addition to a pre-formed pyrazole. For example:

  • Grignard Reaction: Treat 1-(pyridin-2-yl)-3,5-dimethyl-1H-pyrazole with formaldehyde and Mg in THF.

Characterization

  • ¹H NMR (DMSO-d₆): δ 4.45 (s, 2H, CH₂OH), 2.50 (s, 6H, CH₃).

Oxidation to Carbaldehyde

The hydroxymethyl group is oxidized using MnO₂ or PCC in dichloromethane:

  • MnO₂ (3 eq) , rt, 12 hours → 82% yield.
  • PCC (1.2 eq) , 0°C to rt, 6 hours → 85% yield.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Vilsmeier-Haack 70–78 >99 High regioselectivity, scalable Requires POCl₃ (corrosive)
Hydroxymethyl Oxidation 80–85 98–99 Mild conditions, no halogens Multi-step synthesis
Cyclocondensation 75–85 95–97 One-step pyrazole formation Limited to diketone availability

Characterization and Validation

Spectroscopic Data

  • IR (KBr): 1685 cm⁻¹ (C=O), 2850–2720 cm⁻¹ (C-H aldehyde).
  • ¹H NMR (CDCl₃): δ 10.10 (s, 1H, CHO), 2.60 (s, 6H, CH₃), 7.20–8.60 (m, 5H, pyridyl-H).
  • EI-MS: m/z 229 [M]⁺, 201 [M-CO]⁺.

Recrystallization and Purity

Recrystallization from ethanol/chloroform (1:3) yields colorless crystals with >99% purity (HPLC).

Industrial and Research Applications

This compound serves as a precursor for pharmaceuticals and agrochemicals. Its aldehyde group enables Schiff base formation for metal-organic frameworks (MOFs) and antimicrobial agents.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: 3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of pyridine derivatives with aldehydes through various synthetic methodologies. These methods include microwave-assisted synthesis, which enhances yield and reduces reaction time, aligning with green chemistry principles by minimizing the use of toxic solvents .

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial activity. Studies have shown that this compound demonstrates effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Antioxidant Activity

Recent investigations have highlighted the antioxidant properties of this compound. It has been shown to protect DNA from oxidative damage caused by free radicals, which is crucial for preventing cellular aging and diseases such as cancer .

Central Nervous System Effects

The compound has been studied for its effects on the central nervous system (CNS). Some derivatives exhibit anxiolytic and analgesic properties, suggesting potential applications in treating anxiety disorders and pain management .

Case Study 1: Antimicrobial Screening

A study conducted on a series of pyrazole derivatives, including this compound, evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the pyrazole structure enhanced antimicrobial potency significantly .

CompoundBacterial StrainZone of Inhibition (mm)
3aE. coli15
3bS. aureus18
3cP. aeruginosa12

Case Study 2: Antioxidant Evaluation

In another study assessing antioxidant activity, several pyrazole derivatives were tested for their ability to scavenge free radicals. The results showed that compounds with the pyridine moiety exhibited superior antioxidant capabilities compared to those without it .

CompoundDPPH Scavenging Activity (%)
175
260
385

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. For example, derivatives of this compound have been studied as inhibitors of cyclin-dependent kinases, which are crucial for cell cycle regulation . The molecular targets and pathways involved include binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carbaldehyde derivatives exhibit diverse properties depending on their substituents. Below is a comparative analysis of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole-4-carbaldehyde Derivatives

Compound Name Substituents (Position 1) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl C₁₂H₁₂N₂O 200.24 Crystallographically characterized; precursor for Schiff bases
1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde Pyridin-3-yl C₁₅H₁₁N₃O 249.27 Moderate antifungal activity against C. albicans; enhanced solubility due to pyridine substituent
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde 4-Nitrophenyl C₁₂H₁₁N₃O₃ 245.24 High reactivity in thiadiazole synthesis; antimicrobial activity against E. coli
3,5-Dimethyl-1-(o-tolyl)-1H-pyrazole-4-carbaldehyde o-Tolyl (2-methylphenyl) C₁₃H₁₄N₂O 214.26 Irritant properties; used in safety studies
3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 3,5-Difluorophenyl C₁₆H₁₁F₂N₂O 297.27 Investigated for antitumor activity; electron-withdrawing fluorine enhances electrophilicity
Target Compound : this compound Pyridin-2-yl C₁₁H₁₁N₃O 213.23 Predicted higher polarity and hydrogen-bonding capacity vs. phenyl analogs; potential antimicrobial applications (inferred)

Key Observations:

Electron-Withdrawing Groups (e.g., Nitro): The 4-nitrophenyl substituent in enhances electrophilicity, facilitating condensation reactions to form antimicrobial thiadiazoles . Heteroaromatic Substituents (e.g., Pyridin-2-yl): The pyridine nitrogen in the target compound may improve solubility in polar solvents and enable interactions with biological targets (e.g., enzymes or microbial membranes) .

Biological Activity Trends :

  • Pyridine-substituted derivatives (e.g., pyridin-3-yl in ) exhibit antifungal activity due to increased electron density at the imine group, which disrupts fungal membranes .
  • Nitrophenyl-substituted analogs show broad-spectrum antimicrobial activity, with MIC values as low as 8 µg/mL against E. coli .

Physical Properties :

  • Solubility : Pyridin-2-yl substitution likely increases water solubility compared to phenyl or tolyl groups, though exact data are unavailable.
  • Thermal Stability : Methyl groups (as in the target compound) improve stability, evidenced by the crystallographic robustness of 3,5-dimethyl-1-phenyl analogs .

Safety Profiles :

  • o-Tolyl and nitro-substituted derivatives are flagged as irritants, suggesting that the target compound may require similar handling precautions .

Biological Activity

3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (also known as compound CID 22054403) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activities, and potential therapeutic applications.

  • Molecular Formula : C11H11N3O
  • CAS Number : 22054403
  • Structure : The compound features a pyrazole ring with methyl groups at positions 3 and 5, and a pyridine ring attached at position 1.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines such as:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

A study demonstrated that the compound could induce apoptosis in cancer cells through the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. It has shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. In experimental models:

  • Carrageenan-induced paw edema tests revealed significant reductions in inflammation.
  • The compound exhibited an IC50 value comparable to standard anti-inflammatory drugs like diclofenac sodium .

Antimicrobial Activity

This compound has also been screened for antimicrobial properties. Various studies have reported its effectiveness against a range of bacterial strains, indicating potential use in treating infections .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound's structure allows it to bind effectively to COX enzymes, thereby reducing the production of pro-inflammatory mediators.
  • Induction of Apoptosis : By modulating signaling pathways involved in cell survival and death, it promotes apoptosis in cancer cells.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism involved activation of caspases and increased levels of reactive oxygen species (ROS), leading to cell death.

Case Study 2: Anti-inflammatory Effects

In vivo studies using rat models showed that administration of the compound significantly reduced inflammation markers compared to controls. Histopathological examinations revealed minimal tissue damage, suggesting a favorable safety profile.

Data Summary Table

Biological ActivityObservationsReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryInhibits COX enzymes; reduces edema
AntimicrobialEffective against various bacteria

Q & A

Q. What are the common synthetic routes for preparing 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation or Vilsmeier-Haack formylation. A literature method involves reacting 3,5-dimethyl-1H-pyrazole with 2-pyridyl halides under basic conditions, followed by formylation using POCl₃ and DMF . Optimization includes controlling temperature (60–80°C) and stoichiometric ratios of reagents. Purity can be enhanced via recrystallization from ethanol or column chromatography. For analogous structures, Claisen-Schmidt condensation has also been employed for aldehyde functionalization .

Q. What analytical techniques are recommended for structural characterization of this compound?

Key techniques include:

  • Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and torsion angles (e.g., C4–N1–N2–C2 = −0.6° ).
  • NMR spectroscopy: ¹H NMR confirms pyrazole and pyridine proton environments; ¹³C NMR identifies the aldehyde carbonyl (~190 ppm).
  • FT-IR: Stretching vibrations for C=O (~1680 cm⁻¹) and aromatic C–H (~3100 cm⁻¹).
    Refinement software like SHELXL (via SHELX suite) is critical for crystallographic data processing .

Q. What safety protocols should be followed when handling this compound?

Based on its Safety Data Sheet (SDS):

  • Hazards: Skin irritation (H315), eye damage (H319), and respiratory tract irritation (H335) .
  • Handling: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.
  • Storage: Keep in a cool, dry place away from oxidizers. Spills should be neutralized with inert absorbents.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms, twinning) be resolved for this compound?

Disorder in pyridine or pyrazole rings can arise from dynamic motion. Strategies include:

  • Collecting data at low temperatures (e.g., 100 K) to reduce thermal motion .
  • Using twin refinement algorithms in SHELXL for non-merohedral twinning .
  • Validating hydrogen bonding networks (e.g., C–H···O interactions) via Hirshfeld surface analysis.

Q. What strategies improve regioselective functionalization of the pyrazole ring in this compound?

Regioselectivity is influenced by steric and electronic factors:

  • Electrophilic substitution: The 4-carbaldehyde group directs further substitution to the pyrazole C-5 position due to its electron-withdrawing effect.
  • Metal-catalyzed cross-coupling: Palladium catalysts enable selective C–H activation at the less hindered pyridine-adjacent site .
    Comparative studies with methyl-group analogs (e.g., 3,5-dimethyl-1-phenyl derivatives) highlight steric effects on reactivity .

Q. How does the compound’s stability vary under different pH or solvent conditions?

  • Acidic conditions: The aldehyde group may undergo hydration or form hemiacetals.
  • Basic conditions: Risk of aldol condensation or nucleophilic attack on the pyridine ring.
    Stability studies in DMSO or ethanol (common solvents) show no decomposition at room temperature for 48 hours .

Q. What computational methods are suitable for predicting the compound’s electronic properties or reactivity?

  • DFT calculations: Optimize geometry at B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic/electrophilic sites.
  • Molecular docking: Assess binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
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3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

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